2-[(2-Aminoacetyl)amino]benzamide;hydrochloride
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Overview
Description
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Benzamides are a class of organic compounds that are the simplest amide derivatives of benzoic acid . The degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary .Chemical Reactions Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Physical And Chemical Properties Analysis
Benzamides, in general, appear as a white solid in powdered form and as colorless crystals in crystalline form . They are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications
Synthesis and Biological Activity
- Histone Deacetylase Inhibition : New benzamide derivatives, including compounds related to "2-[(2-Aminoacetyl)amino]benzamide hydrochloride", have been synthesized and evaluated for their inhibitory activity against histone deacetylase (HDAC). These compounds have shown significant antitumor activity in vivo and are being further investigated for their potential in cancer therapy (Suzuki et al., 1999).
- Anticonvulsant Activity : The compound and its derivatives have been studied for their effective anticonvulsant properties in several animal models. Modifications to the molecular structure have been made to enhance plasma concentrations and reduce the rate of metabolic N-acetylation, leading to potentiation of hexobarbital-induced sleeping time, suggesting potential applications in the treatment of epilepsy and related disorders (Robertson et al., 1987).
Material Science Applications
- Designing Single-Molecule Magnets : Ligands based on "2-[(2-Aminoacetyl)amino]benzamide hydrochloride" derivatives have been coordinated with copper ions to form metalloligands, which react with lanthanide salts to yield complexes with single-molecule magnet (SMM) and single-chain magnet (SCM) behavior. This indicates their potential utility in the development of new magnetic materials for technology applications (Costes et al., 2010).
Drug Development and Modification
- Antitumor Agents : Derivatives have been identified as histone deacetylase inhibitors, inducing hyperacetylation of histones in cancer cells, which is mechanistically related to their antitumor activity. This positions "2-[(2-Aminoacetyl)amino]benzamide hydrochloride" derivatives as promising candidates for the development of new anticancer drugs (Kraker et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have demonstrated inhibitory activity against cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Result of Action
Related compounds have shown significant inhibition of albumin denaturation, which is a key process in inflammation .
Safety and Hazards
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Safety measures include using personal protective equipment as required and washing face, hands, and any exposed skin thoroughly after handling .
Future Directions
Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, research into new synthetic methods for these compounds can be of considerable importance . Furthermore, the exploration of the biological activities of benzamides, such as their anti-inflammatory properties, could lead to new therapeutic applications .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVZYLZFDLYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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